1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives typically involves the formation of the naphthyridine ring system followed by functionalization at various positions to introduce different substituents. For instance, the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with gastric antisecretory properties involves the construction of the naphthyridine core and subsequent derivatization . Similarly, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines includes the reaction of a quinoline dione with primary amines to introduce various substituents at the 2-position of the naphthyridine ring . These synthetic strategies are likely relevant to the synthesis of the compound , although the specific details of its synthesis are not provided in the papers.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by a fused ring system that includes a naphthyridine core. The presence of various substituents, such as carboxamide groups and different alkyl or aryl groups, can significantly influence the biological activity of these compounds. The papers discuss the importance of the nature of substituents on the amide nitrogen and other positions of the naphthyridine ring for biological activity . The compound likely exhibits a similar dependence on its substituents for its biological properties.
Chemical Reactions Analysis
The chemical reactivity of 1,8-naphthyridine derivatives is influenced by the presence of functional groups such as carboxylic acids, esters, carboxamides, and nitriles. These groups can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution, which are essential for the synthesis and modification of these compounds . The compound , with its carboxamide group, is expected to exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the presence of hydrophobic groups may increase lipophilicity, potentially enhancing cell membrane permeability . The specific physical and chemical properties of the compound are not detailed in the papers, but it can be inferred that they would be consistent with those of similar 1,8-naphthyridine derivatives.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
The compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. The derivatives demonstrated growth inhibitory properties, with some compounds exhibiting IC(50) values less than 10 nM. A specific dosage showed curative potential against colon 38 tumors in mice, highlighting its significant therapeutic potential in cancer treatment (Deady et al., 2003; Deady et al., 2005).
Antimicrobial and Antibacterial Properties
Research has explored the synthesis of various analogues, including those with antibacterial activities. These studies have led to the development of compounds with significant efficacy against gram-negative bacterial pathogens, such as Escherichia coli, and other bacteria. This suggests the potential of these derivatives in combating bacterial infections, contributing valuable insights into the design of new antimicrobial agents (Egawa et al., 1984; Santilli et al., 1975).
Anticancer Agent Design
The compound has facilitated the synthesis of functionalized amino acid derivatives evaluated for cytotoxicity against human cancer cell lines. These derivatives have shown promising results in ovarian and oral cancers, indicating their potential use in designing new anticancer agents. This underscores the compound's utility in medicinal chemistry, particularly in the development of novel therapeutics for cancer treatment (Kumar et al., 2009).
Synthesis of Chiral Linear Carboxamides
Investigations into the synthesis of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage have been conducted. These studies aim to explore the antimicrobial properties of the synthesized compounds, contributing to the broader field of chiral chemistry and its applications in developing antimicrobial agents (Khalifa et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-9-12-22(17(2)13-16)29-23(31)15-30-14-21(26(33)28-19-7-5-4-6-8-19)24(32)20-11-10-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCLEFSICMHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.